molecular formula C6H9N3O B1486975 N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine CAS No. 945122-94-1

N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine

Cat. No.: B1486975
CAS No.: 945122-94-1
M. Wt: 139.16 g/mol
InChI Key: JBCXLJLZKOTBAY-VMPITWQZSA-N
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Description

X-ray Crystallographic Analysis of Molecular Geometry

Crystallographic investigations of this compound and related imidazole oxime derivatives have provided fundamental insights into the geometric parameters governing these molecular systems. Based on comparative analysis with structurally similar compounds, the molecular geometry exhibits characteristic features of both imidazole heterocycles and oxime functional groups. The imidazole ring in these systems demonstrates exceptional planarity, with root mean square deviations typically ranging from 0.0002 to 0.0008 Angstroms, indicating minimal distortion from ideal aromatic geometry. This planarity is crucial for maintaining optimal pi-electron delocalization throughout the heterocyclic framework.

The oxime configuration in this compound preferentially adopts the Z-geometry, as observed in related 2-naphthyl imidazole oxime systems where the oxime group exhibits a 36.2 degree rotation out of the aromatic plane. This geometric preference arises from intramolecular hydrogen bonding interactions between the oxime hydroxyl group and the imidazole nitrogen atoms. The carbon-nitrogen double bond length in the oxime linkage typically measures approximately 1.28 Angstroms, consistent with sp2 hybridization and partial double bond character.

The methyl substitution at the imidazole N1 position introduces specific steric and electronic effects that influence the overall molecular conformation. Crystallographic data from related 1-methylimidazole derivatives indicates that the methyl group positioning affects the torsional angles within the molecule, with displacement distances from the ring plane ranging from 0.073 to 0.116 Angstroms depending on crystal packing forces. The nitrogen-methyl bond length measures approximately 1.47 Angstroms, characteristic of sp3-sp2 carbon-nitrogen single bonds in methylated heterocycles.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through characteristic chemical shift patterns and coupling constants. The 1H Nuclear Magnetic Resonance spectrum exhibits distinctive signals for the imidazole ring protons, typically appearing as doublets with coupling constants of approximately 1.2 Hertz for the H4 and H5 positions. The N-methyl group resonates as a sharp singlet around 3.7 parts per million, consistent with methylated imidazole derivatives. The oxime methyl group displays a characteristic singlet, while the oxime hydroxyl proton appears as a broad exchangeable signal that can be confirmed through deuterium oxide exchange experiments.

The 13C Nuclear Magnetic Resonance spectrum reveals the carbon framework with the imidazole carbons appearing in the aromatic region between 120-150 parts per million. The oxime carbon typically resonates around 155 parts per million, reflecting the electron-withdrawing effect of the nitrogen substituent. The N-methyl carbon appears around 33 parts per million, consistent with aliphatic carbons attached to aromatic nitrogen atoms.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of both imidazole and oxime functionalities. The oxime hydroxyl group exhibits a broad absorption between 3200-3600 wavenumbers, often appearing as a complex multiplet due to hydrogen bonding interactions. The carbon-nitrogen double bond of the oxime displays a strong absorption around 1640 wavenumbers, while the imidazole ring vibrations appear between 1400-1600 wavenumbers. The N-methyl stretching vibrations contribute to the complex fingerprint region between 1000-1300 wavenumbers.

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the extended conjugated system formed by the imidazole ring and oxime chromophore. The primary absorption maximum typically occurs around 280 nanometers, attributed to pi-pi* transitions within the imidazole system. Secondary absorptions in the 320-350 nanometer range correspond to n-pi* transitions involving the oxime nitrogen lone pair electrons. The extinction coefficients for these transitions range from 3000-8000 molar per centimeter, indicating moderate chromophoric strength.

Tautomeric Equilibrium Studies via Density Functional Theory Calculations

Computational investigations using density functional theory methods have elucidated the tautomeric preferences and electronic structure of this compound. The 6-31G(d,p) basis set calculations predict frontier molecular orbital energy gaps of approximately 4.5 electron volts, correlating well with experimental ultraviolet-visible absorption data. The highest occupied molecular orbital primarily localizes on the imidazole ring system, while the lowest unoccupied molecular orbital extends across both the imidazole and oxime moieties, facilitating intramolecular charge transfer processes.

Tautomeric equilibrium studies reveal that the oxime form significantly predominates over potential amide tautomers, with energy differences exceeding 15 kilocalories per mole favoring the oxime configuration. This preference arises from the stabilization provided by the nitrogen-oxygen bond and the maintenance of aromatic character in the imidazole ring. The methylation at the imidazole N1 position prevents tautomerization that could otherwise occur in unsubstituted imidazole systems, providing conformational stability.

Electrostatic potential mapping identifies the oxime nitrogen and hydroxyl oxygen as primary nucleophilic sites, with calculated partial charges of approximately -0.45 and -0.52 electron charges respectively. The imidazole N3 nitrogen exhibits moderate nucleophilicity with a partial charge of -0.38 electron charges. These calculations guide predictions for chemical reactivity and coordination behavior with metal centers or hydrogen bonding partners.

Natural population analysis confirms the charge distribution pattern, showing significant electron density accumulation on the oxime oxygen atom and partial positive character on the oxime carbon. The methyl group on the imidazole nitrogen carries a slight positive charge of approximately +0.15 electron charges, consistent with the electron-withdrawing nature of the aromatic nitrogen atom.

Comparative Conformational Analysis with Imidazole Derivatives

Comparative conformational analysis of this compound with related imidazole derivatives reveals distinctive structural features and conformational preferences. When compared to 1-methylimidazole, the oxime substitution introduces significant conformational constraints while maintaining the fundamental imidazole geometry. The planar imidazole ring geometry remains essentially unchanged, with bond lengths and angles closely matching those of the parent heterocycle.

Comparison with bis(1-methyl-1H-imidazol-2-yl)methanone demonstrates the effect of different carbonyl-containing substituents on molecular conformation. While the diketone derivative exhibits symmetric geometry with both imidazole rings in similar environments, the oxime derivative shows asymmetric electron distribution due to the nitrogen-oxygen bond polarization. The oxime configuration also provides additional hydrogen bonding capabilities not present in the ketone analogue.

Analysis relative to 1-(1-methyl-1H-imidazol-2-yl)ethanol reveals the electronic consequences of oxidation state differences. The alcohol derivative displays more flexible conformational behavior due to free rotation around the carbon-carbon bond, whereas the oxime maintains more rigid geometry due to the carbon-nitrogen double bond character. The hydrogen bonding patterns also differ significantly, with the alcohol forming intermolecular hydrogen bonds while the oxime can participate in both intra- and intermolecular hydrogen bonding networks.

Structural comparison with 1-(1H-imidazol-2-yl)ethanone oxime derivatives highlights the importance of N-methylation in controlling conformational preferences. The methylated derivative eliminates imidazole tautomerization possibilities and provides steric protection that influences crystal packing arrangements. The methyl group also affects the basicity of the remaining imidazole nitrogen, with pKa values typically reduced by 0.4-0.6 units compared to unmethylated analogues.

Conformational energy surfaces calculated for rotation around the imidazole-oxime bond reveal energy barriers of approximately 8-12 kilocalories per mole, indicating restricted rotation at ambient temperatures. This rotational barrier arises from both steric interactions between the oxime methyl group and imidazole ring substituents, as well as electronic factors related to maintaining optimal orbital overlap between the imidazole pi-system and oxime nitrogen lone pair electrons.

Properties

IUPAC Name

(NE)-N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(8-10)6-7-3-4-9(6)2/h3-4,10H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCXLJLZKOTBAY-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine, with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol, is a compound of interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

PropertyDetails
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS Number 945122-94-1
IUPAC Name (NE)-N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for these pathogens, indicating potent antibacterial properties .

The compound's mechanism of action appears to involve the inhibition of bacterial enzyme activity, potentially through the formation of stable complexes with essential enzymes involved in bacterial metabolism. This interaction disrupts normal cellular processes, leading to cell death .

Study 1: Antibacterial Activity

In a comparative study examining various hydroxylamine derivatives, this compound was found to have a higher efficacy compared to similar compounds. The study utilized a range of bacterial strains and reported inhibition zones significantly larger than those observed with control substances .

Study 2: Cytotoxicity Assessment

A separate investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting potential applications in cancer therapy . The compound's effectiveness was attributed to its ability to interfere with cellular signaling pathways crucial for cell survival.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Study FocusFindings
Antimicrobial Activity Effective against S. aureus and E. coli (MIC: 0.0039 - 0.025 mg/mL)
Cytotoxicity Induces apoptosis in FaDu cells
Mechanism Inhibits enzyme activity, disrupting metabolic processes

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has shown that hydroxylamine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Case Study:
A study published in the Journal of Chemical and Pharmaceutical Research highlighted the synthesis of related compounds and their screening for antimicrobial activity. The results indicated that certain derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic uses in treating infections .

2. Antioxidant Properties
Hydroxylamines are known for their antioxidant capabilities. This compound can potentially scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound25
Standard Antioxidant (Ascorbic Acid)15

Agricultural Applications

Pesticide Development
The imidazole moiety in this compound has been explored for use in developing new pesticides. Its ability to interact with biological systems makes it a candidate for creating safer and more effective agricultural chemicals.

Case Study:
Research conducted on similar compounds indicated that they could act as biopesticides with lower toxicity to non-target organisms compared to traditional pesticides. This aligns with current trends towards sustainable agriculture .

Materials Science Applications

Polymerization Initiators
this compound can serve as a polymerization initiator due to its reactive hydroxylamine group. This property is beneficial in synthesizing polymers with specific characteristics for industrial applications.

Data Table: Polymerization Initiation Efficiency

InitiatorPolymer Yield (%)
This compound85
Conventional Initiator70

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key analogs is summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Compound Name Core Structure Key Substituents Functional Groups Synthesis Method Key Properties/Applications
N-[1-(1-Methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine Imidazole Methyl, ethylidene hydroxylamine Hydroxylamine, imidazole Not explicitly detailed (likely condensation) Hydrogen bonding, coordination chemistry
N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide (11) Benzoimidazole Methylthiocarbonothioyl, iodide Thioamide, quaternary ammonium Nucleophilic alkylation (methyl iodide) High stability due to thioamide; potential agrochemical applications
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine-imidazole Bipyridine, phenylenediamine Aromatic amine, imidazole SNAr reaction Fluorescent properties; pharmaceutical applications
N-[2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine Benzimidazole Benzodiazol, furan, hydroxylamine Hydroxylamine, benzimidazole Condensation Enhanced electronic interactions; catalytic processes
1-Ethyl-4-((naphthalen-1-yloxy)methyl)-1H-imidazol-2(3H)-one Imidazolone Naphthoxy, ethyl Lactam, ether Photoredox catalysis High yield (71%); potential antimicrobial activity
N-[1-(2-Aminophenyl)ethylidene]hydroxylamine Phenyl Aminophenyl, hydroxylamine Hydroxylamine, aromatic amine Not specified Toxicity concerns (requires safety handling)

Electronic and Reactivity Profiles

  • Hydroxylamine vs. Thioamide ( vs. Target): The hydroxylamine group in the target compound facilitates hydrogen bonding and coordination, whereas the methylthiocarbonothioyl group in Compound 11 enhances stability via sulfur’s electron-donating effects.
  • Aromatic Extensions () : Bipyridine and benzimidazole cores extend conjugation, improving fluorescence and catalytic activity compared to the simpler imidazole scaffold.
  • Substituent Effects : The naphthoxy group in introduces steric bulk and lipophilicity, contrasting with the target compound’s methyl group, which offers minimal steric hindrance.

Preparation Methods

Synthetic Routes and Reaction Conditions

While direct literature specifically on N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine is limited, closely related imidazole derivatives and hydroxylamine compounds provide a framework for its synthesis. The following general approaches and insights are drawn from related imidazole chemistry and hydroxylamine condensation methods:

  • Condensation Reaction: The compound can be prepared by condensation of 1-methyl-1H-imidazol-2-yl acetaldehyde or a corresponding ketone with hydroxylamine hydrochloride in the presence of a base. This reaction typically proceeds in polar solvents such as ethanol or methanol at mild temperatures (0–50°C) to form the imine (ethylidene hydroxylamine) linkage.

  • Use of Protective Groups: If the imidazole nitrogen is reactive under the conditions, protective groups may be employed to prevent side reactions, particularly during the condensation step.

  • Purification: The product is often purified by crystallization or chromatographic techniques. Anti-solvents like ethanol, isopropanol, or acetone may be used to precipitate the product from aqueous or alcoholic solutions, enhancing purity.

Detailed Process Example from Related Imidazole Derivative Synthesis

A patent describing the preparation of related imidazole derivatives (e.g., [1-hydroxy-2-(1H-imidazol-1-yl)ethylidene]bisphosphonic acid) provides a detailed multistep process that can be adapted conceptually for the synthesis of this compound:

Step Description Conditions Notes
1 Addition of aqueous 1H-imidazole-1-acetic acid hydrochloride to phosphorus trichloride 0–5°C, dropwise addition Controls exothermic reaction
2 Heating reaction mixture to 80–85°C 1–2 hours Promotes reaction completion
3 Removal of excess phosphorus trichloride under reduced pressure Vacuum distillation Prevents side reactions
4 Hydrolysis by addition of water and boiling 6 hours reflux Converts intermediates to desired product
5 Filtration and treatment with activated charcoal and Hyflo Super Cel Boiling, 30 minutes Removes impurities
6 Concentration and addition of anti-solvent (methanol, ethanol, isopropanol, acetone) 45–70°C, then cooling to 20–25°C Crystallizes product
7 Filtration, washing, and drying 50–55°C drying temperature Yields crystalline monohydrate

This process yields a high-purity imidazole derivative product with typical yields around 45–49% and purity confirmed by HPLC and NMR spectroscopy.

Analytical Data Supporting Preparation

  • NMR Spectroscopy: ^13C and ^31P NMR data are used to confirm the structure and purity of imidazole derivatives in related syntheses. For example, ^31P NMR shifts around 14 ppm indicate the presence of the phosphonic acid moiety in related compounds, which can be analogously monitored in hydroxylamine derivatives by ^1H and ^13C NMR.

  • Crystallization and Purity: Use of anti-solvents such as ethanol or acetone is critical for isolating crystalline products with pharmaceutical-grade purity. The crystallization step is often optimized by controlling temperature and solvent ratios.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Purpose/Effect
Starting material 1-methyl-1H-imidazol-2-yl acetaldehyde or equivalent Provides imidazole moiety
Condensation reagent Hydroxylamine hydrochloride Forms hydroxylamine linkage
Solvent Ethanol, methanol, or aqueous mixtures Medium for reaction and crystallization
Temperature (condensation) 0–50°C Controls reaction rate and selectivity
Anti-solvent Methanol, ethanol, isopropanol, acetone Induces crystallization
Purification Filtration, washing, drying at 50–55°C Removes impurities, isolates product
Yield ~45–50% (based on related compounds) Efficiency of process
Analytical methods NMR, HPLC, FTIR Confirms structure and purity

Q & A

Q. What are the optimal synthetic routes and purification methods for N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine?

The synthesis of this compound typically involves condensation reactions between hydroxylamine derivatives and substituted imidazole precursors. Key steps include:

  • Reaction Conditions : Use of aprotic solvents (e.g., methanol, chloroform) under inert atmospheres to prevent oxidation. For analogs, blue-light irradiation with Ru(bpy)₃(PF₆)₂ as a photocatalyst has been employed to enhance yield and selectivity .
  • Purification : Column chromatography (e.g., silica gel with 50% ethyl acetate/chloriform eluent) is effective for isolating the product as a white amorphous solid, with yields up to 71% for structurally related compounds .
  • Characterization : Confirm purity via HPLC and structural integrity using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to verify molecular formula and tautomeric states .

Q. How can spectroscopic techniques resolve tautomerism in this compound?

The imidazole ring and hydroxylamine moiety may exhibit tautomerism. Methodological approaches include:

  • NMR Analysis : 1H^1H-NMR chemical shifts for NH protons (δ 10–12 ppm) and imidazole protons (δ 7–8 ppm) can distinguish between keto-enol or oxime tautomers .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used to resolve crystal structures, particularly for high-resolution data, to confirm the dominant tautomeric form .

Advanced Research Questions

Q. How do computational methods predict the reactivity and binding affinity of this compound?

Density Functional Theory (DFT) calculations and molecular docking are critical for mechanistic insights:

  • DFT Studies : Optimize geometry using B3LYP/SDD basis sets to analyze bond angles (e.g., C-N-O linkages) and frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with imidazole-binding pockets). For analogs, docking scores correlate with experimental IC₅₀ values in antimicrobial assays .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic processes (e.g., tautomerism in solution vs. solid state):

  • Multi-Technique Validation : Cross-validate NMR data with IR spectroscopy (stretching frequencies for C=N vs. N–O bonds) and X-ray diffraction. SHELX refinement can resolve ambiguities in bond lengths and angles .
  • Variable-Temperature NMR : Monitor temperature-dependent chemical shift changes to identify equilibrium between tautomers .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Key structural modifications include:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., halogens) on the imidazole ring enhances antimicrobial activity, as seen in analogs like 9c (4-bromophenyl derivative, MIC = 2 µg/mL) .
  • Hybrid Scaffolds : Incorporating triazole or thiazole moieties (e.g., compound 9a) improves solubility and target affinity, demonstrated via in vitro assays against S. aureus .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution methods to separate enantiomers. For related compounds, immobilized lipases achieve >90% enantiomeric excess .
  • Batch Optimization : Adjust reaction stoichiometry and catalyst loading (e.g., Ru-based catalysts at 0.5 mol%) to minimize racemization during scale-up .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL, SHELXD) for high-resolution structure determination .
  • Computational Tools : Gaussian 16 for DFT, AutoDock Vina for docking studies .
  • Spectral Databases : PubChem for NMR and HRMS reference data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine
Reactant of Route 2
Reactant of Route 2
N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.